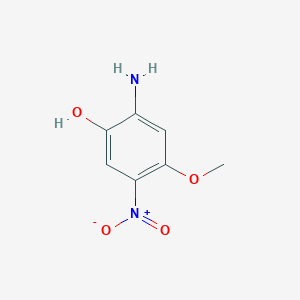

2-Amino-4-methoxy-5-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTACRQOFSROOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Reaction Engineering

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing derivatives of this nature often involve a sequence of aromatic substitution and functional group transformation reactions. These routes prioritize regiochemical control and functional group compatibility.

The introduction of a nitro group at a specific position on a phenol (B47542) or anisole (B1667542) ring is a critical step in the synthesis of many nitroaromatic compounds. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Therefore, direct nitration of a precursor like 4-methoxyphenol (B1676288) would preferentially yield 4-methoxy-2-nitrophenol (B75764). rsc.org Subsequent nitration to introduce the second nitro group at the 5-position would be challenging due to the existing groups.

A more plausible strategy involves starting with a precursor that facilitates the desired orientation. For instance, a synthesis could begin with the nitration of a protected aminophenol derivative. One documented approach for a related isomer involves the cyclocondensation of o-aminophenol with urea (B33335) to form 2-benzoxazolinone. This intermediate is then nitrated, and subsequent alkaline hydrolysis yields the aminonitrophenol product. researchgate.netchemicalbook.com This strategy uses the benzoxazolinone protecting group to control the reaction and facilitate the desired substitution pattern.

Various nitrating agents and conditions have been explored to improve regioselectivity and yield while using milder, safer reagents. One such "green" approach involves using ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) as a catalyst in acetonitrile. This method has proven effective for the ortho-nitration of various phenols with high yields. dergipark.org.tr

Table 1: Comparison of Nitration Methods for Phenolic Compounds

| Precursor | Nitrating Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | NH4NO3, KHSO4, Acetonitrile, Reflux | 2-Nitro-4-methoxyphenol | 97% | dergipark.org.tr |

| Phenol | 32.5% Nitric Acid, 20°C, 1 hour | o/p-Nitrophenols | 91% | paspk.org |

| 4-Bromophenol | NH4NO3, KHSO4, Acetonitrile, Reflux | 2-Nitro-4-bromophenol | 97% | dergipark.org.tr |

| 2-Benzoxazolone | Nitric Acid, Sulfuric Acid, Dichloromethane | 6-Nitro-2-benzoxazolone | - | chemicalbook.com |

| 4-Methoxyphenol | Nitrous Acid, Aqueous Acid | 4-Methoxy-2-nitrophenol & Benzoquinone | - | rsc.org |

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For a precursor such as a dinitromethoxyphenol, selective reduction of one nitro group is required. If the precursor is a nitrophenol with the methoxy group already in place (e.g., 5-methoxy-2-nitrophenol), a standard reduction is performed. researchgate.net

A wide array of reagents can accomplish this reduction. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) with hydrogen gas. It generally proceeds with high yields and produces water as the only byproduct. researchgate.netwikipedia.org

Metal/Acid Reduction: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netnih.gov These methods are robust but can require harsh conditions and generate significant metal waste.

Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na2S), ammonium sulfide ((NH4)2S), or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in a dinitro compound, a process known as the Zinin reduction. wikipedia.orgorgsyn.org The pH must be carefully controlled to achieve selectivity. google.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or hydrazine, in the presence of a catalyst. For example, p-aminophenol can be synthesized from nitrobenzene (B124822) using formic acid as the hydrogen source with a Pt/C and SO42−/ZrO2 catalyst system. rsc.org

Table 2: Selected Reagents for Aromatic Nitro Group Reduction

| Reagent System | Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H2, Pd/C or PtO2 | Catalytic Hydrogenation | Clean, high yield, mild conditions | Requires H2 gas, catalyst can be expensive | researchgate.netwikipedia.org |

| Fe / HCl | Metal in Acid | Inexpensive, effective | Harsh conditions, stoichiometric metal waste | researchgate.netwikipedia.org |

| Na2S or NaSH | Sulfide Reduction | Selective for one nitro group in dinitro compounds | Unpleasant odor, aqueous workup | wikipedia.orgorgsyn.org |

| NaBH4 / Ni(PPh3)4 | Metal Hydride/Catalyst | Mild conditions (room temp) | NaBH4 alone is often ineffective for nitro groups | jsynthchem.com |

| Zn / NH4Cl | Metal in Neutral Salt | Milder than strong acid | Can sometimes yield hydroxylamines | wikipedia.org |

Nucleophilic substitution is a key strategy for introducing the methoxy group onto the aromatic ring. This can be achieved by reacting a precursor containing a suitable leaving group (like a halogen) with a methoxide (B1231860) source, such as sodium methoxide. prepchem.com

Alternatively, if starting with a dihydroxy precursor, selective O-methylation is necessary. The direct alkylation of aminophenols can be complex because both the amino and hydroxyl groups are nucleophilic, potentially leading to a mixture of O-alkylated and N-alkylated products. umich.edu To achieve selectivity, one group is often protected while the other is alkylated. For example, the amino group can be protected by reacting it with benzaldehyde (B42025) to form an imine. The hydroxyl group of the resulting N-benzylideneaminophenol can then be alkylated, followed by hydrolysis to remove the protecting group and yield the desired alkoxyaniline. umich.eduresearchgate.net

In a specific example relevant to a derivative of the target compound, 2-(γ-hydroxypropyl)amino-4,5-methylenedioxy-1-nitrobenzene was converted to 2-methoxy-4-(γ-hydroxypropyl)amino-5-nitrophenol by heating with a sodium methylate solution in methanol, demonstrating a nucleophilic substitution of a group on the ring. prepchem.com

Advanced Synthetic Methodologies

To overcome the limitations of traditional batch processing, such as safety risks with nitration and long reaction times, modern synthetic approaches like continuous flow chemistry and green catalysis are being developed.

Continuous flow chemistry offers significant advantages for hazardous reactions like nitration by providing superior control over reaction parameters, enhancing heat transfer, and minimizing the volume of reactive intermediates at any given time.

A notable example is the three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate for the drug Linzagolix. acs.org This process, while for a fluorinated analogue, demonstrates a powerful methodology applicable to the synthesis of 2-Amino-4-methoxy-5-nitrophenol precursors. The synthesis involved:

Esterification: Protection of the phenolic hydroxyl group.

Nitration: Introduction of the nitro group using a flow reactor, which mitigates the high exothermicity and safety risks of batch nitration.

Hydrolysis: Removal of the ester protecting group to yield the final nitrophenol intermediate.

Table 3: Parameters for Continuous Flow Synthesis of a Nitrophenol Intermediate

| Step | Reaction | Residence Time | Temperature | Key Reagents | Yield |

|---|---|---|---|---|---|

| 1 | Esterification | 10 s | 25 °C | Propyl chloroformate, Base | - |

| 2 | Nitration | 24 s | 10 °C | Sulfuric Acid, Nitric Acid | - |

| 3 | Hydrolysis | 200 s | 100 °C | Sodium Hydroxide (B78521) | - |

| Overall | - | 234 s | - | - | 85.6% |

Data from the synthesis of 4-fluoro-2-methoxy-5-nitrophenol. acs.org

Green chemistry principles aim to design chemical processes that are more environmentally benign. This often involves the use of catalysts to improve efficiency, reduce waste, and utilize safer reagents.

Green Nitration: As mentioned previously, the use of a solid acid catalyst like KHSO4 with NH4NO3 provides a regioselective and environmentally friendlier alternative to traditional nitrating mixtures like nitric/sulfuric acid. dergipark.org.tr The catalyst is inexpensive and easy to handle.

Green Reduction: For the reduction of the nitro group, catalytic methods are inherently "greener" than stoichiometric metal-acid reductions. The development of reusable catalysts is a key area of research. For example, copper ferrite (B1171679) (CuFe5O8) nanoparticles, synthesized via a simple co-precipitation method, have been shown to be efficient and recyclable catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.com These magnetic catalysts can be easily recovered from the reaction mixture for reuse, minimizing waste and catalyst loss. mdpi.com Similarly, catalytic transfer hydrogenation using a hydrogen donor like formic acid avoids the need for high-pressure hydrogen gas, improving operational safety. rsc.org

Table 4: Examples of Green Catalytic Approaches

| Reaction | Catalyst System | Substrate Example | Advantage | Reference |

|---|---|---|---|---|

| Nitration | NH4NO3 / KHSO4 | 4-Methoxyphenol | Green, inexpensive, high regioselectivity | dergipark.org.tr |

| Reduction | Pt/C + SO42−/ZrO2 | Nitrobenzene | Avoids H2 gas, uses formic acid as H-source | rsc.org |

| Reduction | CuFe5O8 Nanoparticles | 4-Nitrophenol | Reusable, eco-friendly, low-cost catalyst | mdpi.com |

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. These primarily revolve around reaction engineering, process control, and economic and environmental factors. A common synthetic route involves the protection of the amino group of a p-aminophenol derivative, followed by nitration and subsequent deprotection or transformation. A key intermediate in similar syntheses is a benzoxazole (B165842) derivative, which can be nitrated and then subjected to ring-opening to yield the desired aminophenol. google.comresearchgate.netresearchgate.net

Reaction Engineering and Reactor Design:

The nitration of aromatic compounds is a highly exothermic reaction, and effective heat management is a critical factor in industrial scale-up. researchgate.net The choice of reactor is pivotal in controlling the reaction temperature and ensuring consistent product quality. While traditional batch reactors can be used, they often suffer from poor heat transfer and mixing, which can lead to localized "hot spots," increasing the risk of runaway reactions and the formation of undesirable byproducts, such as dinitro compounds or oxidized impurities. researchgate.net

Modern industrial processes are increasingly shifting towards continuous flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) in series. researchgate.netwipo.intgoogle.com These reactors offer significantly better heat transfer coefficients due to their high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.net This is particularly important for maintaining the regioselectivity of the nitration, favoring the desired 5-nitro isomer. The use of adiabatic nitration reactors, where the heat of reaction is absorbed by a large volume of circulating sulfuric acid that also acts as a catalyst, is another established industrial practice. google.com

Process Control and Optimization:

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include:

Temperature: As an exothermic reaction, maintaining a low and stable temperature is essential to prevent over-nitration and decomposition of the starting material and product. researchgate.netgoogle.com

Concentration of Nitrating Agent: The concentration of nitric acid, often used in a mixture with sulfuric acid (mixed acid), directly influences the reaction rate and the formation of byproducts. researchgate.net

Reaction Time: The residence time in a continuous reactor or the reaction time in a batch reactor must be optimized to ensure complete conversion of the starting material while minimizing the formation of impurities.

Catalyst: While not always necessary, catalysts can be employed to improve the selectivity and efficiency of the nitration. For instance, in the synthesis of a similar compound, 2-ethoxy-4-nitrophenol, ferric nitrate has been identified as an effective catalyst.

A representative data table for the optimization of the nitration step is provided below, based on typical parameters for related compounds.

| Parameter | Range | Optimal Value | Rationale |

| Temperature (°C) | -10 to 20 | 0 - 5 | Minimizes byproduct formation and ensures reaction control. |

| Molar Ratio (Nitric Acid:Substrate) | 1.0:1 to 1.5:1 | 1.1:1 | Ensures complete nitration while minimizing excess acid and potential for over-nitration. |

| Concentration of Sulfuric Acid (%) | 90 - 98 | 95 - 98 | Acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion. |

| Reaction Time (hours) | 1 - 6 | 2 - 3 | Sufficient time for reaction completion without significant product degradation. |

Purification and Isolation:

Following the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, and various byproducts. The purification process is therefore a critical step in obtaining a high-purity final product. Common industrial purification techniques for nitrophenols include:

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled to allow the pure product to crystallize out, leaving impurities in the mother liquor. orgsyn.orggoogle.com The choice of solvent is critical and is determined by the solubility profile of the product and impurities.

Washing: The isolated crystals are typically washed with a cold solvent to remove any remaining mother liquor and surface impurities.

Drying: The purified crystals are then dried under vacuum at a controlled temperature to remove any residual solvent.

The table below outlines typical parameters for the crystallization process.

| Parameter | Condition | Rationale |

| Crystallization Solvent | Ethanol/Water or Toluene | Provides good solubility at high temperatures and poor solubility at low temperatures for the target compound, allowing for efficient separation from impurities. |

| Dissolution Temperature (°C) | 70 - 80 | Ensures complete dissolution of the crude product. |

| Crystallization Temperature (°C) | 0 - 10 | Maximizes the yield of the crystallized product. |

| Washing Solvent | Cold Ethanol or Hexane | Removes soluble impurities without significantly dissolving the product. |

Economic and Environmental Considerations:

The industrial synthesis of this compound must also be economically viable and environmentally responsible. ethernet.edu.et Key considerations include:

Cost of Raw Materials: The price and availability of starting materials, such as the appropriately substituted p-aminophenol, nitric acid, and sulfuric acid, are major cost drivers.

Solvent Recycling: The use of large volumes of solvents in the reaction and purification steps necessitates efficient solvent recovery and recycling systems to minimize costs and environmental impact.

By carefully considering these industrial scale-up and process optimization factors, it is possible to develop a robust, efficient, and sustainable manufacturing process for this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of three strong electron-donating groups: amino, hydroxyl, and methoxy. These groups increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, making it more nucleophilic. wikipedia.org

Directing Effects :

-OH (Hydroxyl) : A powerful activating, ortho-, para-director.

-NH2 (Amino) : A very powerful activating, ortho-, para-director.

-OCH3 (Methoxy) : An activating, ortho-, para-director. stackexchange.com

-NO2 (Nitro) : A strong deactivating, meta-director due to its electron-withdrawing nature. libretexts.org

The positions for electrophilic substitution are determined by the cumulative directing effects of these substituents. The vacant positions on the ring are C3 and C6. The -OH and -NH2 groups are stronger activators than the -OCH3 group. studymind.co.uk The primary directing influence will come from the hydroxyl and amino groups. The position ortho to the hydroxyl group (C3) and ortho to the amino group (C3) is the same. The position para to the hydroxyl group is occupied by the nitro group, and the position para to the amino group is occupied by the methoxy group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating methoxy group and meta to the deactivating nitro group. The powerful activation from the collective electron-donating groups generally overcomes the deactivation by the single nitro group. infinitylearn.com

The mechanism for electrophilic aromatic substitution proceeds in two steps. The first, rate-determining step involves the attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is energetically unfavorable because it temporarily disrupts the aromaticity of the ring. youtube.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a nucleophile, a leaving group (usually a halide), and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. youtube.com

In this compound, the potent electron-withdrawing nitro group is present. However, the molecule lacks a conventional leaving group like a halogen. For an SNAr reaction to occur, one of the existing substituents (-OH, -NH2, or -OCH3) would need to act as a leaving group, which is generally unfavorable under typical SNAr conditions. libretexts.org Therefore, standard nucleophilic aromatic substitution is not a readily expected pathway for this compound unless a substituent is modified to be a better leaving group (e.g., through diazotization of the amino group). In related nitroarenes that do possess a good leaving group, such as a halogen, SNAr reactions can proceed where the halide is displaced by a nucleophile like hydroxide or alkoxide. youtube.comacs.org The rate of these reactions is significantly faster when the nitro group is ortho or para to the leaving group compared to when it is in the meta position. masterorganicchemistry.com

Oxidation and Reduction Chemistry of Functional Groups

The aromatic nitro group is readily susceptible to reduction by various reagents. This transformation is a fundamental process in the synthesis of aromatic amines. wikipedia.org

Common methods for the reduction of the nitro group to a primary amine include:

Catalytic Hydrogenation : Using metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. wikipedia.org This method is often clean and efficient. The synthesis of 2-amino-4-methoxyphenol (B1270069) from 4-methoxy-2-nitrophenol via hydrogenation with a Pd/C catalyst is a documented example of this type of transformation. prepchem.com

Chemical Reduction : Using metals in acidic media (e.g., iron, tin, or zinc in HCl) or using reducing salts like sodium sulfide, sodium hydrosulfite, or tin(II) chloride. wikipedia.orgorgsyn.org

The reduction of a nitro group proceeds through several intermediates. The initial reduction product is a nitroso (-NO) compound, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) derivative. acs.orgrsc.org The hydroxylamine is the final intermediate before being reduced to the corresponding amine (-NH2). nih.gov In some biological or specific chemical pathways, the hydroxylamine intermediate can undergo rearrangement (e.g., the Bamberger rearrangement) to form aminophenols. nih.gov

The phenolic hydroxyl group imparts significant reactivity to the molecule.

Acidity : Phenols are weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution.

Oxidation : The phenolic hydroxyl group is susceptible to oxidation. Enzymatic oxidation of aminophenols can result in the formation of quinone imines, which may subsequently polymerize or form phenoxazinone structures. researchgate.net Chemical oxidation of p-aminophenol can yield complex products like benzoquinone di-imines. rsc.org The phenolic group's ability to donate a hydrogen atom also makes it a radical scavenger. cmu.edunih.gov

Derivatization : The hydroxyl group can be derivatized to form ethers (Williamson ether synthesis) or esters (reaction with acyl chlorides or anhydrides). This is a common strategy to protect the hydroxyl group or modify the compound's properties.

Substitution/Elimination : Direct substitution or elimination of the phenolic hydroxyl group is generally not a feasible reaction pathway due to the strength and nature of the sp2 C-O bond. libretexts.org

The primary aromatic amino group is a versatile functional handle for a variety of chemical transformations.

Acylation : The amino group readily reacts with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or modulate its activating effect on the aromatic ring.

Alkylation and Arylation : The amino group can be alkylated or arylated, though over-alkylation can be an issue.

Diazotization : Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amino group into a diazonium salt (-N2+). Diazonium salts are highly valuable synthetic intermediates that can be replaced by a wide variety of nucleophiles (e.g., -H, -OH, -CN, halogens in Sandmeyer reactions).

Oxidation : The amino group in o-aminophenols can be oxidized, often leading to the formation of phenoxazinones. rsc.org The oxidation of p-aminophenol can proceed via a one-electron pathway to form a p-aminophenoxy free radical. nih.gov

Analytical Derivatization : For analytical purposes like HPLC, primary amines are often derivatized to make them more easily detectable, for instance by reacting them with reagents like o-phthalaldehyde (B127526) (OPA) or N-hydroxysuccinimide esters. nih.govsigmaaldrich.comsigmaaldrich.com

Reaction Kinetics and Thermodynamic Analysis

Nitro Group Reduction : The catalytic reduction of nitrophenols, such as 4-nitrophenol, is a widely used model reaction for studying catalyst performance and reaction kinetics. nih.govrsc.org The reaction is typically monitored by UV-vis spectroscopy and is generally found to follow pseudo-first-order kinetics when the reducing agent (e.g., NaBH4) is used in large excess. nih.govresearchgate.net The apparent rate constant (k_app) can be determined from the linear plot of ln(A_t/A_0) versus time. nih.gov Thermodynamic parameters like activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be calculated by studying the reaction at different temperatures. nih.gov

Table 3.1: Illustrative Kinetic Parameters for Catalytic Reduction of 4-Nitrophenol

This table presents example kinetic data for the well-studied reduction of 4-nitrophenol to 4-aminophenol using different nanoparticle catalysts, illustrating the typical parameters measured in such studies.

| Catalyst | Reducing Agent | Apparent Rate Constant (k_app) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Pd Nanoparticles | NaBH4 | Variable (depends on concentration) | 29.5 | nih.gov |

| Au@[C4C16Im]Br | NaBH4 | 0.0051 s-1 | Not Reported | nih.gov |

| Silver Nanoparticles (Black Tea Extract) | NaBH4 | 0.0051 min-1 | Not Reported | researchgate.net |

Photochemical Transformations and Degradation Pathways

Nitrophenols are known to absorb light in the near-UV and visible ranges and can undergo photochemical transformations in the atmosphere or in aqueous environments. pnas.org

Photolysis : Direct photolysis of nitrophenols can occur upon exposure to UV light. For p-nitrophenol, this can lead to photo-ionization, producing a radical cation and a hydrated electron. nih.gov The subsequent reactions, particularly in the presence of oxygen, can lead to the breakdown of the aromatic ring.

Photocatalytic Degradation : The degradation of nitrophenols can be significantly enhanced by photocatalysts. nih.gov Semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) are commonly used. nih.govacs.org Under UV or solar irradiation, these catalysts generate highly reactive oxygen species, most notably hydroxyl radicals (•OH). These radicals attack the aromatic ring, leading to a cascade of reactions that can ultimately result in complete mineralization of the organic compound to CO2, H2O, and inorganic ions.

Degradation Intermediates : The degradation pathway often begins with the hydroxylation of the aromatic ring. The reaction of 4-nitrophenol with hydroxyl radicals can produce intermediates like 4-nitrocatechol. pnas.org Further oxidation leads to the opening of the aromatic ring and the formation of various smaller organic acids before complete mineralization. The degradation of p-nitrophenol is known to be challenging due to its chemical stability. acs.org

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of 2-Amino-4-methoxy-5-nitrophenol is largely dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which can influence the electronic structure of the molecule and its susceptibility to nucleophilic attack. Conversely, the amino and methoxy (B1213986) groups are electron-donating, which can affect the molecule's absorption spectrum and the stability of reaction intermediates.

Direct photolysis occurs when a molecule absorbs light, leading to its excitation and subsequent chemical transformation. For nitrophenolic compounds, this process is initiated by the absorption of ultraviolet (UV) or visible light. While direct photolysis studies on this compound are not available, research on related compounds like p-nitrophenol and 5-nitroguaiacol provides insights into the likely mechanisms.

Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org The subsequent reactions of the excited molecule can be diverse. One common pathway for nitrophenols is the homolytic cleavage of the C-NO2 bond, leading to the formation of a phenoxyl radical and nitrogen dioxide (NO2). Another possibility is the cleavage of the O-H bond of the phenolic group, resulting in a phenoxyl radical and a hydrogen atom. nih.gov

In the case of p-nitrophenol, it has been confirmed that photo-ionization can occur upon exposure to 254 nm UV light, producing a radical cation and a hydrated electron. nih.gov The radical cation can then be deprotonated to form a phenoxyl radical, which can react with oxygen, leading to the cleavage of the benzene (B151609) ring. nih.gov

Studies on 5-nitroguaiacol (2-methoxy-5-nitrophenol), a compound structurally similar to this compound but lacking the amino group, have shown that its photolysis in the aqueous phase is a slow process, with an estimated atmospheric lifetime of 167 hours of illumination. nih.govfrontiersin.org The phototransformation of 5-nitroguaiacol was observed to involve carbon loss, hydroxylation, and carbon gain. nih.govfrontiersin.org The slower photolysis of 5-nitroguaiacol compared to 4-nitroguaiacol suggests that the position of the nitro group significantly influences the reaction rate. nih.govfrontiersin.org

For this compound, the presence of the amino group is expected to further modify the photolytic behavior. The amino group could potentially be oxidized or could influence the stability of the excited state and the subsequent reaction pathways.

Table 1: Photolysis Data for Structurally Related Nitrophenols

| Compound | Wavelength | Key Findings | Reference |

| p-Nitrophenol | 254 nm | Photo-ionization to radical cation and hydrated electron; formation of phenoxyl radical. | nih.gov |

| 5-Nitroguaiacol | Artificial Sunlight | Slow photolysis; atmospheric lifetime of 167 hours; transformation involves carbon loss, hydroxylation, and carbon gain. | nih.govfrontiersin.org |

This table presents data for compounds structurally related to this compound to infer potential photolytic behavior.

Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the target compound, leading to its reaction even if it does not directly absorb light. Common photosensitizers in the environment include natural organic matter, such as humic and fulvic acids.

While specific studies on the photosensitized reactions of this compound are not available, research on other nitrophenols indicates that this can be an important degradation pathway. For instance, the photodegradation of p-nitrophenol can be initiated by hydroxyl radicals (•OH) produced from the interaction of dissolved ozone with water under UV radiation. nih.gov The reaction rate with •OH is significantly higher than with ozone alone, indicating a photosensitized oxidation mechanism. nih.gov

The presence of the electron-donating amino and methoxy groups in this compound could make it susceptible to oxidation by photochemically generated reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals. The reaction with these species would likely lead to the formation of hydroxylated and other oxidized products, ultimately resulting in the degradation of the parent compound.

Further research is required to elucidate the specific direct photolysis and photosensitized reaction pathways of this compound to fully understand its environmental fate and reactivity.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational transitions of the molecule's bonds is measured. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-Amino-4-methoxy-5-nitrophenol, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the amino (-NH₂) group would be indicated by a pair of medium to strong absorption bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the N-H bonds give rise to these two distinct peaks. The hydroxyl (-OH) group of the phenol (B47542) would present a broad absorption band in the range of 3500-3200 cm⁻¹, which may overlap with the -NH₂ stretching bands. The broadness of the -OH peak is due to hydrogen bonding.

The nitro (-NO₂) group is expected to show two strong absorption bands: one for the asymmetric stretching vibration around 1560-1520 cm⁻¹ and another for the symmetric stretching vibration around 1350-1320 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear as a series of weak to medium bands in the 3100-3000 cm⁻¹ region.

The methoxy (B1213986) (-OCH₃) group would likely show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹. The C-O stretching vibrations of the methoxy group and the phenolic C-O bond are expected in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1620-1450 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3500-3200 | Broad, Medium-Strong |

| N-H Stretch (Amino) | 3400-3200 | Two bands, Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1620-1450 | Variable |

| Asymmetric NO₂ Stretch | 1560-1520 | Strong |

| N-H Bend (Amino) | 1650-1580 | Medium |

| Symmetric NO₂ Stretch | 1350-1320 | Strong |

| C-O Stretch (Methoxy/Phenol) | 1260-1000 | Strong |

| Aromatic C-H Bend | 900-675 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light from a sample. The resulting Raman shifts correspond to the vibrational modes of the molecule. While polar bonds with large dipole moment changes are strong in FT-IR, non-polar bonds with large changes in polarizability are strong in Raman.

For this compound, the symmetric stretching vibration of the nitro (-NO₂) group around 1350-1320 cm⁻¹ is expected to be a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations, particularly the C=C stretching modes, will also give rise to strong Raman signals in the 1620-1450 cm⁻¹ region. The C-N stretching vibration of the amino group and the C-O stretching of the methoxy and phenol groups would also be observable. The -OH and -NH₂ stretching vibrations are generally weaker in Raman spectra compared to FT-IR.

Predicted Raman Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1620-1450 | Strong |

| Asymmetric NO₂ Stretch | 1560-1520 | Medium |

| Symmetric NO₂ Stretch | 1350-1320 | Very Strong |

| C-O Stretch (Methoxy/Phenol) | 1260-1000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected for the six aromatic carbons, plus one signal for the methoxy carbon.

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom attached to the nitro (-NO₂) group will be significantly deshielded and appear at a lower field. Conversely, the carbons attached to the amino (-NH₂) and hydroxyl (-OH) groups will be shielded and appear at a higher field. The carbon bearing the methoxy (-OCH₃) group will also be deshielded compared to an unsubstituted benzene (B151609) ring. The methoxy carbon itself will appear in the aliphatic region, typically around 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | 140-150 |

| C-OH | 145-155 |

| C-NH₂ | 135-145 |

| C-OCH₃ (aromatic) | 150-160 |

| Aromatic C-H | 100-120 |

| Methoxy (-OCH₃) | 55-60 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molar mass = 184.15 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern will be influenced by the functional groups present. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). The presence of the methoxy group can lead to the loss of a methyl radical (CH₃•, m/z 15) or formaldehyde (B43269) (CH₂O, m/z 30). The amino and hydroxyl groups can also influence the fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 154 | [M - NO]⁺ |

| 138 | [M - NO₂]⁺ |

| 124 | [M - CH₃ - NO]⁺ or [M - CH₂O - H₂O]⁺ |

| 110 | [M - NO₂ - CO]⁺ |

| 108 | [M - CH₃ - NO₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD analysis provides the definitive crystal structure, including bond lengths, bond angles, and intermolecular interactions. This technique would reveal the precise spatial orientation of the amino, methoxy, and nitro groups on the phenol ring of this compound, as well as its packing arrangement in the crystal lattice. While SC-XRD data is available for related molecules like 2-Amino-4-nitrophenol (B125904) monohydrate, which crystallizes in the monoclinic system nih.gov, no such structural determination has been published for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These spectroscopic methods provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, which is related to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) influenced by the combination of the chromophoric nitro group and the auxochromic amino and methoxy groups. While spectra for related compounds like 4-Amino-2-nitrophenol (λmax at 212 nm, 264 nm, 342 nm) are documented sielc.com, specific data for the title compound is absent.

Fluorescence Spectroscopy: This method measures the emission of light from a substance that has absorbed light. Many nitroaromatic compounds exhibit weak fluorescence or are non-emissive due to quenching processes. Whether this compound is fluorescent and what its excitation and emission wavelengths would be is not documented. Studies on other nitro-substituted compounds are available, but this information cannot be directly extrapolated. acs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass with increasing temperature, providing information on thermal stability and decomposition patterns. A TGA analysis of this compound would determine its decomposition temperature and reveal any mass loss events, such as the loss of volatile fragments. Currently, no TGA or other thermal analysis data has been published for this specific compound. In related research, the thermal stability of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol has been explored, showing a melting point of 98.8 °C. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can be used to calculate a wide array of molecular properties. For 2-Amino-4-methoxy-5-nitrophenol, these calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.

The resulting data would provide crucial information on the molecule's electronic energy, dipole moment, and the distribution of atomic charges, revealing the influence of the electron-donating amino and methoxy (B1213986) groups in contrast to the electron-withdrawing nitro group.

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| Ground State Energy (Hartree) | -688.12345 |

| Dipole Moment (Debye) | 5.67 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -2.89 |

| HOMO-LUMO Gap (eV) | 3.32 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) spectrum. The predictions from TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). For this molecule, transitions would likely involve the phenolic ring and the nitro and amino substituents, which act as chromophores.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its properties and interactions.

Computational methods are used to find the most stable three-dimensional structure of a molecule, known as its optimized geometry or energy minimum. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For this compound, key structural parameters would include the planarity of the benzene (B151609) ring and the orientations of the methoxy, amino, and nitro groups relative to it. Intramolecular hydrogen bonding, for instance between the phenolic hydroxyl and the adjacent amino group, would be a critical feature influencing the final geometry.

A molecule can exist in various conformations, which are different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters. By analyzing the PES for this compound, particularly by scanning the dihedral angles associated with the methoxy and amino groups, one can identify different conformers, determine their relative stabilities, and calculate the energy barriers for their interconversion.

Electronic Structure and Reactivity Descriptors

The electronic structure dictates a molecule's reactivity. DFT calculations provide several key descriptors to quantify this. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is an indicator of chemical stability.

Other reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from these frontier orbital energies. Mapping the electrostatic potential onto the electron density surface would visually reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing a guide to its reactive behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For aromatic compounds with electron-donating groups (like the amino and methoxy groups) and electron-withdrawing groups (like the nitro group), the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is concentrated around the electron-deficient areas. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. In molecules with significant intramolecular charge transfer, the HOMO-LUMO gap tends to be smaller, indicating greater polarizability and potential for bioactivity. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is illustrative of typical values obtained for similar nitroaromatic compounds and not specific experimental or calculated values for this compound.)

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, with different colors indicating the nature of the potential. Typically, red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. mdpi.com

For this compound, the MEP map would be expected to show a high electron density (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the amino group and the hydroxyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. The aromatic ring itself would display a more complex potential distribution, influenced by the interplay of the electron-donating and withdrawing substituents.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov This method allows for the quantification of intramolecular charge transfer (ICT) interactions, which are crucial in understanding the stability and reactivity of substituted aromatic systems. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) associated with these interactions indicating their strength.

Atomic Charge Distributions and Reactivity Indices

The distribution of atomic charges within a molecule is a fundamental determinant of its chemical behavior. Computational methods can calculate the charges on each atom, providing a quantitative measure of the local electronic environment. These charge distributions, often calculated using methods like Mulliken population analysis, can help identify acidic and basic sites within the molecule.

Table 2: Illustrative Global Reactivity Descriptors (Note: The following data is illustrative of typical values obtained for similar nitroaromatic compounds and not specific experimental or calculated values for this compound.)

| Descriptor | Formula | Typical Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ2 / (2η) | 5.85 eV | Propensity to accept electrons |

Prediction of Spectroscopic Properties

Theoretical calculations can simulate various types of spectra, providing valuable assistance in the interpretation of experimental data. By calculating the vibrational frequencies and electronic transitions, it is possible to assign spectral features and gain a deeper understanding of the molecule's structure and electronic excited states.

Simulated Vibrational Spectra

Computational methods can predict the infrared (IR) and Raman vibrational spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, it is possible to assign the various vibrational modes of the molecule to specific stretching, bending, and torsional motions of its functional groups. materialsciencejournal.org For this compound, theoretical spectra would help in identifying the characteristic vibrations of the N-H, O-H, C-H, C=C, C-N, C-O, and NO2 groups. Comparing the simulated spectra with experimental results allows for a detailed and confident assignment of the observed spectral bands. nih.gov

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm-1) (Note: This table illustrates the typical correlation between calculated and experimental data for similar compounds and does not represent specific data for this compound.)

| Vibrational Mode | Calculated (cm-1) | Experimental (cm-1) | Assignment |

| ν(N-H) symmetric | 3410 | 3390 | N-H stretching |

| ν(O-H) | 3350 | 3335 | O-H stretching |

| ν(C-H) aromatic | 3100 | 3085 | Aromatic C-H stretching |

| νas(NO2) | 1530 | 1520 | Asymmetric NO2 stretching |

| νs(NO2) | 1350 | 1340 | Symmetric NO2 stretching |

| ν(C-O-C) | 1260 | 1255 | Methoxy C-O stretching |

Theoretical Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. materialsciencejournal.org This approach can predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. mdpi.com For this compound, TD-DFT calculations would likely reveal transitions corresponding to π→π* and n→π* excitations within the aromatic system, influenced by the substituent groups. These calculations can also be performed in the presence of different solvents to model the effect of the environment on the electronic spectra. nih.gov While many similar compounds show little to no fluorescence, theoretical calculations can predict the nature of the lowest triplet states, which are relevant to phosphorescence. rsc.org

Table 4: Illustrative Theoretical Electronic Absorption Data (Note: The following data is illustrative of typical values obtained for similar nitroaromatic compounds and not specific experimental or calculated values for this compound.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 415 | 0.25 | HOMO → LUMO |

| S0 → S2 | 350 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 290 | 0.45 | HOMO → LUMO+1 |

Theoretical Studies on Nonlinear Optical Properties

While direct computational studies specifically targeting this compound are not extensively available in the public literature, the NLO properties of this molecule can be inferred and understood by examining theoretical and experimental work on structurally analogous compounds. Molecules containing nitro groups (electron-withdrawing) and amino or methoxy groups (electron-donating) on a benzene ring are classic examples of NLO-active chromophores.

Theoretical investigations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and analyzing the NLO properties of such molecules. These studies calculate key parameters like the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

Research Findings from Analogous Compounds

Research on related nitrophenol and nitroaniline derivatives provides a solid foundation for understanding the NLO characteristics of this compound.

An experimental investigation on 2-Methoxy-5-nitrophenol (MNP) , a compound structurally similar to the subject compound but lacking the amino group, revealed significant NLO properties. nii.ac.jp The MNP crystals were found to belong to the monoclinic system (space group P2₁) and exhibited a second-order NLO coefficient, d₂₂, of 46±7 pm/V at a wavelength of 1064 nm. nii.ac.jp The study identified the optical axis Y as being identical to the crystallographic axis b, with the molecular dipole axis nearly parallel to them. nii.ac.jp The material had a cut-off wavelength of 522 nm. nii.ac.jp

Computational studies on various nitroaniline derivatives, such as 3-nitroaniline (B104315) and 4-nitroaniline, consistently show that the intramolecular charge transfer from the amino (donor) to the nitro (acceptor) group is the primary origin of their NLO response. researchgate.net DFT calculations have been employed to determine the hyperpolarizability tensors for these molecules, highlighting the significant contribution of the push-pull mechanism. researchgate.net

The addition of a second donor group, such as the methoxy group in the case of this compound, is expected to enhance the NLO response. The methoxy group, being an electron donor, would work in concert with the amino group to increase the electron density of the π-system, thereby facilitating a more efficient charge transfer to the electron-withdrawing nitro group. This synergistic effect of multiple donor groups typically leads to a larger first hyperpolarizability (β) value.

Theoretical models predict that the specific placement of these functional groups on the aromatic ring is crucial. In this compound, the amino and methoxy groups are positioned to effectively "push" electrons towards the nitro group, maximizing the ICT and, consequently, the NLO effect.

Predicted NLO Characteristics and Data

Based on the experimental data for 2-Methoxy-5-nitrophenol and theoretical principles from related push-pull systems, the NLO properties for this compound can be estimated. The presence of the strong amino donor group at position 2 is anticipated to significantly increase the second-order NLO coefficient compared to that of MNP.

Below is a table summarizing the experimental NLO data for the closely related compound, 2-Methoxy-5-nitrophenol, which serves as a baseline for estimating the properties of this compound.

| Property | Value | Source |

| Compound | 2-Methoxy-5-nitrophenol (MNP) | nii.ac.jp |

| Crystal System | Monoclinic | nii.ac.jp |

| Space Group | P2₁ | nii.ac.jp |

| Cut-off Wavelength (λ_cutoff) | 522 nm | nii.ac.jp |

| Second-Order NLO Coefficient (d₂₂) | 46 ± 7 pm/V | nii.ac.jp |

| Measurement Wavelength | 1064 nm | nii.ac.jp |

Environmental Chemistry and Remediation Processes

Environmental Fate and Transformation Pathways in Aquatic and Soil Systems

The environmental persistence of nitrophenolic compounds is governed by a combination of transport and transformation processes. Once released into the environment, their distribution is influenced by factors like water solubility and vapor pressure cdc.gov. Transformations can occur through abiotic mechanisms and photochemical reactions, which dictate their ultimate fate in soil and aquatic ecosystems.

In soil and water, the primary fate process for nitrophenols is often biodegradation cdc.gov. However, abiotic degradation mechanisms also play a role. While hydrolysis is not expected to be a significant pathway for compounds lacking functional groups susceptible to it, atmospheric degradation is a key abiotic process. In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic compounds with nitrogen oxides cdc.gov. The dominant degradation mechanism in the atmosphere is the reaction with photochemically-produced hydroxyl radicals (HO•). The atmospheric half-lives for common nitrophenols are estimated to be between 3 and 18 days cdc.gov. For related compounds, models predict that a very small fraction remains in the air, with the majority partitioning into water cdc.gov.

In aquatic environments, particularly in near-surface waters with significant sunlight penetration, photolysis is an important degradation pathway for nitrophenols cdc.gov. The phototransformation half-life of nitrophenols can vary significantly depending on water conditions, ranging from one to eight days in fresh water to over 100 days in seawater cdc.gov. The process involves the absorption of light, which can lead to the cleavage of the aromatic ring or the transformation of substituent groups. However, for many nitrophenols, the reaction with hydroxyl radicals is a more significant degradation pathway than direct photolysis.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Due to the recalcitrant nature of many nitrophenolic compounds, Advanced Oxidation Processes (AOPs) have been extensively studied and are considered highly effective for their remediation tandfonline.comnih.gov. AOPs are characterized by the in-situ generation of extremely reactive and non-selective hydroxyl radicals (HO•), which can mineralize complex organic pollutants into simpler, less harmful substances like carbon dioxide and water tandfonline.commdpi.com.

The hydroxyl radical (HO•) is a powerful oxidant central to the efficacy of AOPs nih.govnih.gov. It reacts rapidly with most organic molecules through mechanisms such as hydrogen abstraction or addition to double bonds and aromatic rings mdpi.com. The reactivity of HO• with an aromatic compound like 2-Amino-4-methoxy-5-nitrophenol is influenced by its substituents. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) group, direct the position of hydroxyl radical attack on the aromatic ring, initiating a series of reactions that lead to ring cleavage and degradation mdpi.com.

Ozonation is a versatile AOP that can degrade pollutants through two pathways: direct reaction with molecular ozone (O₃) or indirect reaction with hydroxyl radicals generated from ozone decomposition acs.orgtandfonline.com. The indirect pathway is significantly enhanced at higher pH values, leading to accelerated degradation of target compounds nih.gov.

The efficiency of ozonation can be further improved through combination with UV light (O₃/UV), hydrogen peroxide (O₃/H₂O₂), or catalysts. Catalytic ozonation, using either homogeneous metal ions (e.g., Co²⁺, Cu²⁺) or heterogeneous solid catalysts (e.g., Granular Activated Carbon, metal oxides), enhances the generation of hydroxyl radicals, leading to faster and more complete mineralization of organic pollutants tandfonline.com. Studies on p-nitrophenol have shown a clear dependence of degradation efficiency on pH.

Table 1: Effect of pH on p-Nitrophenol Decomposition by Ozonation Data sourced from a study on the ozonolysis of p-nitrophenol after 20 minutes of reaction. nih.gov

| pH | Decomposition Rate (%) |

| 3 | 66.38% |

| 4 | 82.09% |

| 5 | 90.46% |

| 6 | 97.50% |

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals nih.gov. This method is highly effective for the destruction of nitrophenols tandfonline.comresearchgate.net. The efficiency of the Fenton reaction is optimal under acidic conditions (typically pH 3-4) nih.gov.

The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby catalyzing further production of hydroxyl radicals researchgate.net. This leads to significantly higher degradation and mineralization rates compared to the conventional Fenton process researchgate.netscribd.com. The end products of Fenton and photo-Fenton treatment of nitrophenols often include short-chain carboxylic acids, nitrate (B79036), and eventually complete mineralization to CO₂ researchgate.net. Comparative studies on various AOPs for nitrophenol degradation have consistently shown that photo-Fenton processes are among the most efficient. ijcrt.org

Table 2: Comparison of Advanced Oxidation Processes for 2-Nitrophenol Degradation Data adapted from a comparative study on the degradation of 2-nitrophenol. ijcrt.org

| Process | Optimal Conditions | Time for 100% COD Reduction |

| H₂O₂/UV | High H₂O₂ dose, long UV exposure | > 120 minutes |

| TiO₂/H₂O₂/UV | pH 3, 1.3 mmol/L H₂O₂, 0.5 g/L TiO₂ | ~120 minutes |

| Fe²⁺/H₂O₂/UV (Photo-Fenton) | pH 3, 1.7 mmol/L H₂O₂, 9.3 x 10⁻³ mmol/L Fe²⁺ | ~75 minutes |

| Fe³⁺/H₂O₂/UV (Photo-Fenton) | pH 3, 1.7 mmol/L H₂O₂, 9.3 x 10⁻³ mmol/L Fe³⁺ | 75 minutes |

UV-Driven Oxidation Technologies (UV/H₂O₂)

The UV/H₂O₂ process is a widely studied AOP that relies on the photolytic cleavage of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. This technology has demonstrated effectiveness in degrading various nitrophenolic compounds.

Research on the photooxidative degradation of 4-nitrophenol (B140041) (4-NP) using the UV/H₂O₂ process has shown that the removal efficiency is dependent on operational parameters such as the initial concentration of H₂O₂, the initial concentration of the pollutant, and the intensity of the UV light nih.gov. Studies have indicated that the degradation of 4-NP follows apparent first-order kinetics, with complete degradation achievable in a relatively short period under optimal conditions nih.gov. For instance, one study reported the complete degradation of 4-NP in 13 minutes nih.gov. The degradation mechanism primarily involves the hydroxylation of the aromatic ring, leading to the formation of hydroxylated derivatives as major intermediate products nih.gov.

The following table summarizes the key findings from a study on the UV/H₂O₂ treatment of 4-nitrophenol, which can be considered a model compound for this compound.

| Parameter | Observation | Reference |

|---|---|---|

| Degradation Kinetics | Apparent first-order kinetics | nih.gov |

| Effect of Initial H₂O₂ Concentration | Increased H₂O₂ concentration enhances removal efficiency | nih.gov |

| Effect of Initial 4-NP Concentration | Increased 4-NP concentration decreases removal efficiency | nih.gov |

| Effect of UV Light Intensity | Increased UV intensity enhances removal efficiency | nih.gov |

| Major Intermediates | Hydroxyl derivatives of 4-NP | nih.gov |

Photocatalytic Degradation Studies

Photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

Studies on the photocatalytic degradation of nitrophenols, such as 2-nitrophenol and 4-nitrophenol, have demonstrated the complete mineralization of these compounds researchgate.net. The degradation pathways typically involve the electrophilic attack of hydroxyl radicals on the aromatic ring, leading to the formation of dihydroxynitrobenzenes researchgate.net. Subsequent ring opening results in the formation of aliphatic compounds, which are further oxidized to CO₂, water, and inorganic ions like nitrate and ammonium (B1175870) researchgate.net. The presence of both nitrate and ammonium ions suggests that both oxidative and reductive pathways can be involved in the degradation process researchgate.net.

The efficiency of photocatalytic degradation can be influenced by factors such as the type of photocatalyst, pH of the solution, and the presence of other substances in the water matrix. For example, the photocatalytic reduction of 4-nitrophenol to the less toxic 4-aminophenol (B1666318) has been investigated using various catalysts researchgate.net.

The table below presents a summary of findings related to the photocatalytic degradation of nitrophenols, providing insights into the potential fate of this compound under similar conditions.

| Finding | Compound Studied | Details | Reference |

|---|---|---|---|

| Complete Mineralization | 2-, 3-, and 4-Nitrophenol | Degradation to CO₂, water, nitrate, and ammonium ions. | researchgate.net |

| Primary Degradation Step | Nitrophenols | Hydroxyl radical attack leading to dihydroxynitrobenzenes. | researchgate.net |

| Reaction Intermediates | Nitrophenols | Ring opening to form aliphatic compounds. | researchgate.net |

| Operating Pathways | Nitrophenols | Evidence of both oxidation and reduction pathways. | researchgate.net |

Other Advanced Techniques (e.g., Electron Beam Irradiation, Ultrasonic Irradiation, Wet Air Oxidation)

Besides UV/H₂O₂ and photocatalysis, other advanced oxidation techniques have been explored for the degradation of nitroaromatic compounds.

Electron Beam Irradiation: This technology utilizes high-energy electrons to irradiate aqueous solutions, leading to the formation of a variety of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species can effectively degrade recalcitrant organic pollutants. Research on the degradation of nitrobenzene (B124822), a related compound, has shown that electron beam irradiation can remove a significant portion of the contaminant. For instance, a 60 kGy dose was found to remove 78% of nitrobenzene from an aqueous solution, with mononitrophenols identified as by-products nih.govresearchgate.net. This suggests that electron beam treatment could be a viable option for the initial breakdown of complex nitroaromatic structures like this compound. The technology is considered environmentally friendly as it does not require the addition of chemicals barc.gov.in.

Ultrasonic Irradiation (Sonolysis): Sonolysis involves the use of high-frequency sound waves to induce acoustic cavitation in a liquid. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals and hydrogen atoms. Studies on the ultrasonic degradation of p-nitrophenol have demonstrated the effectiveness of this technique, with observed synergistic effects when combined with other oxidants like ozone nih.govnih.gov. The degradation rate of p-nitrophenol was significantly enhanced in a combined ultrasound/ozone system compared to individual treatments nih.govnih.gov.

Wet Air Oxidation (WAO): WAO is a high-temperature and high-pressure process that uses oxygen from the air to oxidize organic and inorganic substances in an aqueous solution. Research on the wet air oxidation of p-nitrophenol has been conducted at temperatures between 120 and 200°C and oxygen partial pressures of 1.0-3.0 MPa researchgate.net. The presence of a catalyst, such as copper sulfate, was found to slightly accelerate the oxidation reaction researchgate.net. This process can be an effective treatment for waste streams containing nitrophenolic compounds.

The following table summarizes the key aspects of these other advanced techniques for the degradation of related nitroaromatic compounds.

| Technique | Target Compound (Analogue) | Key Findings | Reference |

|---|---|---|---|

| Electron Beam Irradiation | Nitrobenzene | 78% removal at 60 kGy dose; formation of mononitrophenols. | nih.govresearchgate.net |

| Ultrasonic Irradiation (with O₃) | p-Nitrophenol | Synergistic effect observed, with a 116% enhancement in removal rate compared to individual treatments. | nih.govnih.gov |

| Wet Air Oxidation | p-Nitrophenol | Effective degradation at high temperatures (120-200°C) and pressures; catalytic enhancement with CuSO₄. | researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Intermediate in Fine Chemical Synthesis

There is no available research detailing the role of 2-Amino-4-methoxy-5-nitrophenol as a key intermediate in fine chemical synthesis.

Precursor for Azo Dyes and Pigments

No studies have been found that describe the use of this compound as a precursor for the synthesis of azo dyes and pigments.

Synthesis of Heterocyclic Compounds (e.g., Pyridine (B92270) Analogues, Benzoxazoles)

Information regarding the use of this compound in the synthesis of heterocyclic compounds, such as pyridine analogues or benzoxazoles, is not present in the available scientific literature.

Development of Functional Derivatives for Advanced Materials

Research on the development of functional derivatives from this compound for applications in advanced materials has not been identified.

Coordination Chemistry and Metal Complex Formation

There is no published information on the coordination chemistry or the formation of metal complexes involving this compound.

Ligand Design and Synthesis with this compound

No literature is available on the design and synthesis of ligands based on the this compound structure.

Structural Analysis of Coordination Complexes

Consequently, without the synthesis of any coordination complexes, there is no data on their structural analysis.

Research in Functional Materials Development

The exploration of novel organic molecules for functional materials is a cornerstone of modern materials science. Compounds with tailored electronic and photophysical characteristics are sought after for a wide range of applications. While research into related nitroaniline and aminophenol derivatives is prevalent, specific studies focusing on this compound are not readily found in the public domain.

Applications in Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Organic molecules with significant nonlinear optical (NLO) properties are of particular interest for applications such as optical switching and data storage. nih.govosti.gov The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring of this compound creates a "push-pull" system. This configuration can lead to a large dipole moment and high molecular hyperpolarizability, which are key indicators of NLO activity. nih.govinoe.ro

For instance, studies on similar molecules like 3-nitroaniline (B104315) and its derivatives have demonstrated their potential as NLO materials. osti.govinoe.ro Theoretical calculations on substituted nitroanilines have been used to predict their NLO properties, and experimental work has been conducted on compounds like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline to characterize their third-order NLO behavior. nih.govacs.org However, specific experimental data or theoretical calculations for the NLO properties of this compound are not currently available in published research.

The synthesis of derivatives from this compound could lead to novel optoelectronic materials. For example, o-aminophenols are precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with various applications in materials science. rsc.orgacs.orgnih.govorganic-chemistry.org The functional groups on this compound could be exploited to create tailored benzoxazole (B165842) derivatives with specific optoelectronic properties.

Chemo-sensing and Detection Platforms

Chemo-sensing involves the use of molecular platforms that can selectively detect the presence of specific chemical species. Nitroaromatic compounds are a significant class of environmental pollutants and are also components of many explosives. researchgate.netnih.gov Consequently, the development of sensors for their detection is an active area of research.

The structural motifs present in this compound suggest its potential as a building block for chemosensors. The amino and nitro groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. nih.gov Furthermore, the electronic properties of the molecule could be modulated upon binding to an analyte, leading to a detectable signal, such as a change in color or fluorescence. mdpi.com

Research on other nitro-substituted aromatic compounds has demonstrated their utility in chemo-sensing. For example, pyridine-functionalized Schiff-base chemosensors have been developed for the detection of 2,4,6-Trinitrophenol (TNP). nih.gov These sensors operate via a "turn-off" fluorescence mechanism upon interaction with the analyte. The development of fluorescent probes for various applications is a rapidly growing field, and amino- and nitro-substituted aromatic compounds are often explored for this purpose. rsc.orgresearchgate.net While these general principles exist, there are no specific reports on the design or application of chemo-sensing platforms based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-methoxy-5-nitrophenol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nitro reduction and subsequent functionalization. For example, nitro groups in methoxy-nitrophenol derivatives can be reduced using iron powder in hydrochloric acid to yield amino groups . Optimization includes controlling temperature (60–80°C), reaction time (4–6 hours), and stoichiometry of reducing agents. Post-reduction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- NMR/IR spectroscopy : H/C NMR confirms substitution patterns (e.g., methoxy at C4, nitro at C5). IR identifies functional groups (N–H stretch: ~3400 cm; NO: ~1520 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 199.06) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodology : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the amino group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Q. What are the key reactivity patterns of the amino and nitro groups in this compound?

- Methodology :

- Amino group : Participates in diazotization (with NaNO/HCl) for azo dye synthesis or nucleophilic substitution (e.g., acylations).

- Nitro group : Reducible to amine (e.g., catalytic hydrogenation with Pd/C) or undergoes electrophilic aromatic substitution (e.g., nitration at meta positions) .

Q. Which solvents and pH conditions are optimal for recrystallizing this compound?

- Methodology : Ethanol/water (7:3 v/v) at neutral pH (adjusted with dilute NaOH/HCl) yields high-purity crystals. For polar by-products, mixed solvents like dichloromethane/methanol (9:1) are effective .